molecular formula C18H23BrN2O3S B318645 N'-(3-bromo-4-methoxybenzoyl)-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea

N'-(3-bromo-4-methoxybenzoyl)-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea

Katalognummer: B318645
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: VOOCKXOKXBFXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N'-(3-bromo-4-methoxybenzoyl)-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N'-(3-bromo-4-methoxybenzoyl)-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N'-(3-bromo-4-methoxybenzoyl)-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N'-(3-bromo-4-methoxybenzoyl)-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H23BrN2O3S

Molekulargewicht

427.4 g/mol

IUPAC-Name

3-bromo-N-[cyclopropylmethyl(oxolan-2-ylmethyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C18H23BrN2O3S/c1-23-16-7-6-13(9-15(16)19)17(22)20-18(25)21(10-12-4-5-12)11-14-3-2-8-24-14/h6-7,9,12,14H,2-5,8,10-11H2,1H3,(H,20,22,25)

InChI-Schlüssel

VOOCKXOKXBFXOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N(CC2CC2)CC3CCCO3)Br

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N(CC2CC2)CC3CCCO3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.